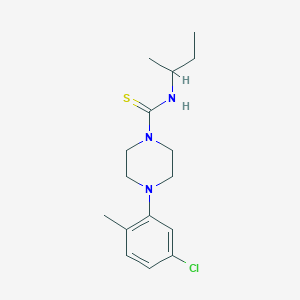

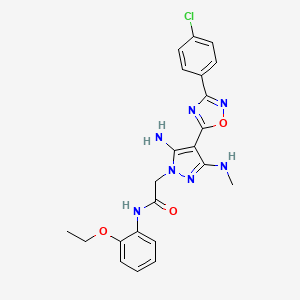

![molecular formula C17H15N3O3 B2682792 N-(4-乙酰胺苯基)-5-甲基呋吡[3,2-b]吡啶-2-甲酰胺 CAS No. 941969-69-3](/img/structure/B2682792.png)

N-(4-乙酰胺苯基)-5-甲基呋吡[3,2-b]吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as pyridine carboxamides . These are compounds containing a pyridine ring, which bears a carboxamide group .

Synthesis Analysis

The synthesis of similar compounds often involves the use of versatile synthons such as 3-amino-4-cyano-2-thiophenecarboxamides . These synthons are used for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The reaction of these compounds with formic acid or other reagents can lead to the formation of the desired products .Molecular Structure Analysis

The molecular structure of “N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is likely to be complex due to the presence of multiple functional groups. The compound contains a pyridine ring, which is a basic heterocyclic organic compound . It also contains an acetamide group, which contributes to the overall polarity of the molecule .Chemical Reactions Analysis

The chemical reactions involving “N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” are likely to be diverse due to the presence of multiple reactive sites. For instance, the pyridine ring can undergo electrophilic substitution reactions, while the carboxamide group can participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” would depend on its molecular structure. For instance, the presence of the pyridine ring would make the compound relatively polar, which could affect its solubility in different solvents .科学研究应用

抗原生动物药剂

二阳离子咪唑并[1,2-a]吡啶和四氢咪唑并[1,2-a]吡啶的研究,例如2-[5-(4-氨基苯基)-呋喃-2-基]-5,6,7,8-四氢咪唑并[1,2-a]吡啶-6-甲酰胺,已显示出对T. b. rhodesiense和P. falciparum的强DNA亲和力和体外功效,在锥虫STIB900小鼠模型中具有优异的体内活性(Ismail et al., 2004)。这些发现表明在开发治疗原生动物感染方面具有潜在应用。

抗菌和抗癌活性

含有吡啶和噻吩部分的化合物,例如5-乙酰-3-氨基-4-芳基-6-甲基噻吩[2,3-b]吡啶-2-甲酰胺,已被探索其抗菌活性(Abdel-rahman, Bakhite, & Al-Taifi, 2002)。此外,从visnaginone和khellinone衍生的新型苯二呋喃基;1,3,5-三嗪;1,3,5-氧杂二氮杂卓;和噻唑并嘧啶类已显示出抗炎和镇痛活性,表明它们作为药理剂的潜力(Abu‐Hashem et al., 2020)。

未来方向

The future research directions for “N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” could involve further exploration of its biological activities. Given the diverse biological activities exhibited by similar compounds, this compound could potentially be developed into a useful therapeutic agent .

作用机制

Target of Action

N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide primarily targets urea transporters (UTs) in the body . UTs are identified as new targets for diuretics . The functional deletion of UTs leads to urea-selective urinary concentrating defects with relative salt sparing .

Mode of Action

N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide interacts with its targets, the UTs, by inhibiting their function . This compound has shown a stronger inhibitory effect on UT-B and a much higher inhibition rate on UT-A1 compared to other compounds .

Biochemical Pathways

The inhibition of UTs by N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide affects the urea transport pathways in the body . This results in urea-selective urinary concentrating defects and relative salt sparing .

Pharmacokinetics

N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has shown improved pharmacokinetic properties compared to other compounds . It has better metabolic stability both in vitro and in vivo, and improved drug-like properties such as permeability and solubility . Moreover, the bioavailability of this compound is 15.18%, which is three times higher than that of other compounds .

Result of Action

The result of the action of N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a significant enhancement of diuretic activities in rats and mice . This is due to its strong inhibitory effect on UTs and its high bioavailability .

属性

IUPAC Name |

N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-10-3-8-15-14(18-10)9-16(23-15)17(22)20-13-6-4-12(5-7-13)19-11(2)21/h3-9H,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGZCSLJSMOUPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

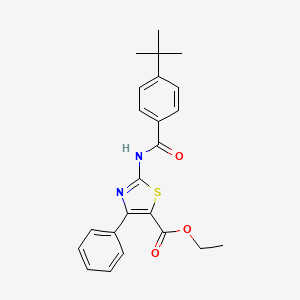

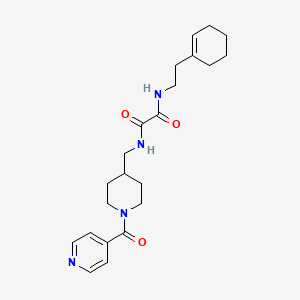

![N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2682710.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2682719.png)

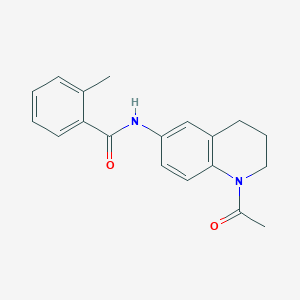

![2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2682721.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2682723.png)

![1-(3,5-dimethylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2682724.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2682727.png)

![4-Hydroxy-2-[(3R,6S)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2682728.png)

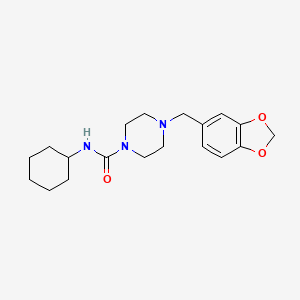

![3-({5-[(4-Methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B2682732.png)